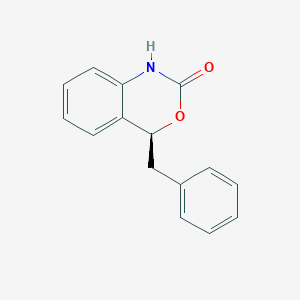![molecular formula C15H14O2 B14186213 (1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one CAS No. 919299-08-4](/img/structure/B14186213.png)
(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-Phenylethenyl)-5-oxaspiro[25]oct-7-en-4-one is a unique organic compound characterized by its spirocyclic structure This compound features a spiro linkage between a cyclohexane ring and a tetrahydrofuran ring, with a phenylethenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the phenylethenyl group via a Heck coupling reaction. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is crucial to obtain the compound in high purity, often involving techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the double bonds or reduce the spirocyclic ring.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated spirocyclic compounds.
Applications De Recherche Scientifique
(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of (1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one involves its interaction with specific molecular targets. The phenylethenyl group can interact with enzymes or receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and binding affinity. Pathways involved include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one: shares similarities with other spirocyclic compounds such as spiro[2.5]octane derivatives.
Phenylethenyl derivatives: Compounds with similar phenylethenyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core and a phenylethenyl substituent. This combination imparts distinct chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919299-08-4 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(2S)-2-(2-phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one |
InChI |
InChI=1S/C15H14O2/c16-14-15(9-4-10-17-14)11-13(15)8-7-12-5-2-1-3-6-12/h1-9,13H,10-11H2/t13-,15?/m1/s1 |
Clé InChI |
VOSOYSQEZUYZHL-AFYYWNPRSA-N |
SMILES isomérique |
C1C=CC2(C[C@H]2C=CC3=CC=CC=C3)C(=O)O1 |
SMILES canonique |
C1C=CC2(CC2C=CC3=CC=CC=C3)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)

![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)
![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)

![2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol](/img/structure/B14186186.png)
![Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis-](/img/structure/B14186190.png)

![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide](/img/structure/B14186199.png)
